molecular formula C15H12N4O4 B11634395 4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid CAS No. 72614-75-6

4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid

Cat. No.: B11634395
CAS No.: 72614-75-6
M. Wt: 312.28 g/mol
InChI Key: IYAQJQQNWDKPCC-UHFFFAOYSA-N
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Description

4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid is a complex organic compound characterized by its azo linkage and pyridine ring structure. This compound is known for its vibrant color and is widely used in the dye industry. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid typically involves a multi-step process. One common method includes the diazotization of 5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridine followed by coupling with benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance dyes and pigments

Mechanism of Action

The mechanism of action of 4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid involves its ability to form stable complexes with metal ions and other organic molecules. This property is exploited in various applications, such as dyeing and drug delivery. The molecular targets and pathways involved include interactions with cellular proteins and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-((5-Cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo)benzoic acid, 2-phenoxyethyl ester: Similar structure with an additional phenoxyethyl group.

    6-Hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile: Contains additional azo groups and different substituents

Uniqueness

This compound is unique due to its specific azo linkage and pyridine ring structure, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various reactions makes it a versatile compound in research and industry .

Properties

CAS No.

72614-75-6

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

4-[(5-cyano-6-hydroxy-1,4-dimethyl-2-oxopyridin-3-yl)diazenyl]benzoic acid

InChI

InChI=1S/C15H12N4O4/c1-8-11(7-16)13(20)19(2)14(21)12(8)18-17-10-5-3-9(4-6-10)15(22)23/h3-6,20H,1-2H3,(H,22,23)

InChI Key

IYAQJQQNWDKPCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=C1C#N)O)C)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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